molecular formula C9H8N2O2 B6177544 3,4-dihydroquinazoline-6-carboxylic acid CAS No. 2648957-39-3

3,4-dihydroquinazoline-6-carboxylic acid

Cat. No.: B6177544
CAS No.: 2648957-39-3
M. Wt: 176.2
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Description

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid (CAS: 33986-75-3) is a quinazoline derivative with the molecular formula C₉H₆N₂O₃ and a molar mass of 190.16 g/mol . Its structure features a fused benzene and pyrimidine ring system (quinazoline core), with a carboxylic acid group at position 6 and a keto group at position 4. This compound is synthesized via reactions involving anthranilic acid derivatives under controlled conditions, followed by purification via recrystallization or chromatography .

The carboxylic acid and keto substituents in this compound enhance its reactivity, making it a versatile building block for synthesizing more complex derivatives in drug discovery .

Properties

CAS No.

2648957-39-3

Molecular Formula

C9H8N2O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of quinazoline derivatives with higher oxidation states.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Products: Reduction can convert the quinazoline ring to a dihydroquinazoline structure.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Quinazoline derivatives with ketone or aldehyde functionalities.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives with various substituents.

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex heterocyclic compounds.
    • Employed in the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its anticancer properties.
    • Evaluated for its potential as an antiviral and antifungal agent.
  • Industry

    • Utilized in the development of new materials with specific chemical properties.
    • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • Enzymes such as kinases and proteases.
    • Receptors involved in cellular signaling pathways.
  • Pathways Involved

    • Inhibition of enzyme activity by binding to the active site.
    • Modulation of receptor activity leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3,4-dihydroquinazoline-6-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituents/Modifications Key Biological Activities
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid C₉H₆N₂O₃ -COOH (C6), keto (C4) Building block, kinase inhibition
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid C₉H₅ClN₂O₃ -Cl (C2), -COOH (C6), keto (C4) Antimicrobial, anticancer
4-Oxo-1,4-dihydroquinazoline-6-carboxylic acid C₉H₆N₂O₃ -COOH (C6), keto (C4), 1,4-dihydro saturation Not specified (structural analog)
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid C₉H₆N₂O₄ -COOH (C6), two keto groups (C2, C4) Enzyme inhibition (e.g., proline analogs)
6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid C₁₀H₈N₂O₄ -OCH₃ (C6), -COOH (C8), keto (C4) Antitumor, antimicrobial
1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid C₁₁H₁₀N₂O₄ Quinoxaline core, -C₂H₅ (N1), two keto groups Metabolic disease research

Physicochemical Properties

  • Solubility : The parent compound has moderate aqueous solubility, whereas chloro and methoxy derivatives exhibit varied solubility due to substituent polarity. For example, methoxy groups enhance solubility in organic solvents .
  • Stability : The chloro derivative’s stability is influenced by the reactive C2-Cl bond, requiring careful storage .

Key Differences and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, keto) enhance binding to enzymatic targets.
  • Electron-donating groups (e.g., -OCH₃) improve solubility and bioavailability.

Core Modifications: Quinoxaline derivatives (benzene + pyrazine) exhibit distinct electronic properties compared to quinazolines (benzene + pyrimidine), altering target specificity .

Bioactivity :

  • Chloro and dioxo derivatives show superior anticancer and enzyme inhibitory activities compared to the parent compound .

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